![molecular formula C21H15ClN2O B5753356 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline, also known as CBQ or CBQCA, is a quinoxaline derivative that has been widely used in scientific research for its unique properties. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and physiological effects.
Wirkmechanismus
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline has been shown to have anxiolytic and anticonvulsant effects in various animal models. It has also been found to have sedative effects, which may be due to its ability to enhance the activity of the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline in lab experiments is its high affinity for the GABA-A receptor, which makes it a useful tool for investigating the role of the receptor in various physiological processes. However, one limitation of using 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and epilepsy. Another area of interest is its use as a tool for investigating the role of the GABA-A receptor in various physiological processes. Additionally, further studies are needed to determine the safety and efficacy of 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline in humans.
Synthesemethoden
The synthesis of 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline involves the reaction of 4-chlorobenzyl chloride with 3-hydroxyaniline to form 3-[(4-chlorobenzyl)oxy]aniline. This intermediate is then reacted with 2-bromoacetophenone to form 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline. The synthesis of 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline is a multi-step process that requires careful attention to detail and proper handling of chemicals.
Wissenschaftliche Forschungsanwendungen
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline has been used in various scientific research studies to investigate its mechanism of action and physiological effects. It has been found to have a high affinity for the GABA-A receptor, which is involved in the regulation of neuronal activity in the brain. 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline has also been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety and epilepsy.
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methoxy]phenyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-17-10-8-15(9-11-17)14-25-18-5-3-4-16(12-18)21-13-23-19-6-1-2-7-20(19)24-21/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVMVGCJTOSPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-Chlorobenzyl)oxy]phenyl}quinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.